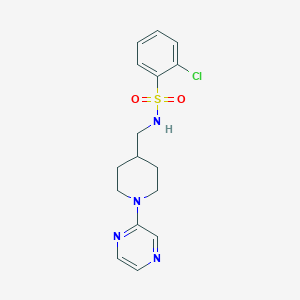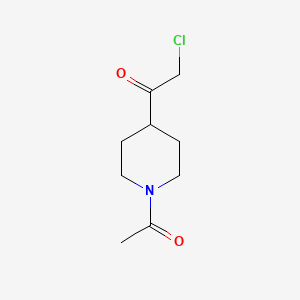![molecular formula C12H16O2 B2933677 2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane CAS No. 1823913-11-6](/img/structure/B2933677.png)
2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane, also known as HEPMO, is a chemical compound that belongs to the class of oxetanes. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Life Science Research
The compound could be used in life science research, particularly in the study of biological systems. It could be used as a reagent or a building block in the synthesis of more complex molecules for biological studies .
Material Science
In material science, the compound could be used in the synthesis of new materials with unique properties. For instance, it could be used in the development of polymers or other materials with specific characteristics .
Chemical Synthesis
This compound could serve as a starting material or an intermediate in various chemical reactions. Its unique structure could make it valuable in the synthesis of complex organic molecules .
Chromatography
In chromatography, the compound could potentially be used as a standard for the calibration of analytical instruments. Its unique structure and properties could make it useful in this context .
Medicinal Chemistry
In medicinal chemistry, the compound could be used in the synthesis of new drugs or therapeutic agents. Its unique structure could be leveraged to design molecules with specific biological activities .
Pharmaceutical Research
In pharmaceutical research, the compound could be used in the development of new formulations or delivery systems. It could also be used in the study of drug metabolism and pharmacokinetics .
properties
IUPAC Name |
1-[2-(2-methyloxetan-2-yl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(13)10-5-3-4-6-11(10)12(2)7-8-14-12/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVXDCROVZPPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2(CCO2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B2933596.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2933598.png)
![3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2933599.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2933602.png)
![1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2933604.png)

![N-(2,4-difluorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2933606.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2933608.png)
![4-[(Pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2933609.png)
![1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2933611.png)
![2-cyclopentyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2933612.png)
![2-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2933616.png)